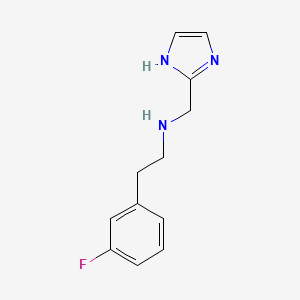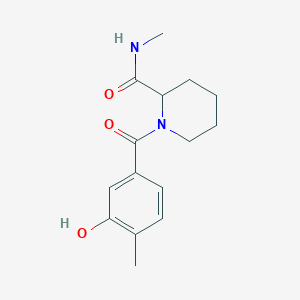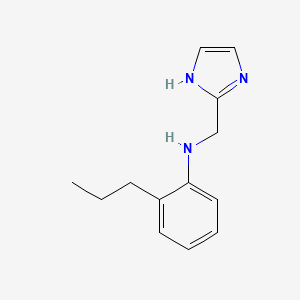
2-(3-fluorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-fluorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine, also known as 2-FEA, is a synthetic compound that belongs to the class of phenylethylamines. It is a potent and selective agonist for the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in various regions of the brain. The activation of TAAR1 by 2-FEA has been shown to produce a range of biochemical and physiological effects that may have potential applications in scientific research.
作用机制
The exact mechanism of action of 2-(3-fluorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine is not fully understood, but it is thought to involve the activation of TAAR1. TAAR1 is a G protein-coupled receptor that is expressed in various regions of the brain, including the prefrontal cortex, striatum, and hippocampus. The activation of TAAR1 by 2-(3-fluorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine has been shown to modulate the activity of dopaminergic and serotonergic neurons, which may underlie the biochemical and physiological effects of the compound.
Biochemical and physiological effects:
The activation of TAAR1 by 2-(3-fluorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine has been shown to produce a range of biochemical and physiological effects, including the modulation of dopamine and serotonin neurotransmission, the regulation of immune function, and the modulation of glucose and lipid metabolism. In addition, 2-(3-fluorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine has been shown to increase locomotor activity and induce hyperthermia in animal models.
实验室实验的优点和局限性
The use of 2-(3-fluorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine in scientific research has several advantages, including its high potency and selectivity for TAAR1, which allows for the precise modulation of TAAR1 activity. However, there are also limitations to the use of 2-(3-fluorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine, including its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental paradigms.
未来方向
There are several potential future directions for research on 2-(3-fluorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine and TAAR1. One area of interest is the role of TAAR1 in the regulation of immune function, and the potential applications of TAAR1 agonists in the development of immunomodulatory drugs. Another area of interest is the potential therapeutic applications of TAAR1 agonists in the treatment of neuropsychiatric disorders such as depression and schizophrenia. Finally, there is a need for further research on the mechanism of action of 2-(3-fluorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine and TAAR1, and the development of more potent and selective TAAR1 agonists.
合成方法
The synthesis of 2-(3-fluorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine involves several steps, including the reaction of 3-fluoroaniline with 2-bromoethylamine hydrobromide to form 2-(3-fluorophenyl)ethanamine. This intermediate is then reacted with imidazole-2-carboxaldehyde to form 2-(3-fluorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine. The synthesis of 2-(3-fluorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine has been described in detail in several scientific publications.
科学研究应用
The activation of TAAR1 by 2-(3-fluorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine has been shown to produce a range of biochemical and physiological effects that may have potential applications in scientific research. For example, TAAR1 has been implicated in the regulation of dopamine and serotonin neurotransmission, and the activation of TAAR1 by 2-(3-fluorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine may have implications for the treatment of neuropsychiatric disorders such as depression and schizophrenia. In addition, TAAR1 has been shown to play a role in the regulation of immune function, and the activation of TAAR1 by 2-(3-fluorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine may have potential applications in the development of immunomodulatory drugs.
属性
IUPAC Name |
2-(3-fluorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c13-11-3-1-2-10(8-11)4-5-14-9-12-15-6-7-16-12/h1-3,6-8,14H,4-5,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHDJGHWSSYFNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCNCC2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B7588330.png)
![ethyl 4-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}piperidine-1-carboxylate](/img/structure/B7588341.png)

![(3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone](/img/structure/B7588361.png)


![N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7588369.png)
![[3-(1H-imidazol-2-ylmethylamino)phenyl]methanol](/img/structure/B7588372.png)



![5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B7588389.png)
![3-[1,4-Dioxane-2-carbonyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B7588402.png)
